6,8-Dimethyl-4-hydroxycoumarin
Description
Structure
3D Structure
Properties
CAS No. |
55004-76-7 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-hydroxy-6,8-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-6-3-7(2)11-8(4-6)9(12)5-10(13)14-11/h3-5,12H,1-2H3 |
InChI Key |
HVHIQQVTLCUBKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)O)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)O)C |
Origin of Product |
United States |
Computational and Theoretical Studies on 6,8 Dimethyl 4 Hydroxycoumarin Analogues
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometric and electronic properties with high accuracy. For 6,8-Dimethyl-4-hydroxycoumarin analogues, DFT calculations are crucial for understanding their intrinsic properties, which in turn govern their reactivity and biological function.
The 4-hydroxycoumarin (B602359) scaffold can exist in different tautomeric forms, primarily the enol (4-hydroxy-2H-chromen-2-one) and keto (chromane-2,4-dione) forms. The equilibrium between these tautomers is critical as it can significantly influence the molecule's chemical reactivity and its ability to interact with biological receptors. DFT calculations are employed to determine the optimized geometry and relative energies of these tautomers, thereby predicting the most stable and predominant form under various conditions.
Computational studies on related hydroxycoumarin and hydroxyquinoline systems demonstrate that the relative stability of tautomers can be influenced by substituent effects and the surrounding solvent environment. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are used to compare the energies of different tautomeric forms in both the gas phase and in solvents of varying polarity, using models like the Polarizable Continuum Model (PCM) researchgate.net. Conformational analysis, performed by rotating key dihedral angles, helps identify the most stable three-dimensional arrangement of the atoms. For substituted hydroxycoumarins, these calculations can reveal stable conformers stabilized by intramolecular hydrogen bonds, which can be a determining factor in their biological activity nih.gov. While specific DFT studies on the tautomeric equilibrium of this compound are not extensively documented, the established methodologies confirm that the enol form is generally the most stable for 4-hydroxycoumarins, a finding that is foundational for subsequent docking and interaction studies.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity researchgate.net.
DFT calculations are used to compute the energies and visualize the distribution of these orbitals. For coumarin (B35378) derivatives, the HOMO is typically distributed over the entire coumarin ring system, while the LUMO is also delocalized across the bicyclic structure nih.gov. The substitution pattern on the coumarin ring significantly influences the HOMO and LUMO energy levels. Electron-donating groups, such as the methyl groups in this compound, are expected to raise the HOMO energy level, enhancing the molecule's electron-donating capacity. From these energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be calculated to further quantify the molecule's reactivity nih.gov. This analysis is vital for understanding the molecule's interaction with biological targets and its potential for engaging in charge-transfer processes.
| Quantum Chemical Descriptor | Significance | Typical Calculated Value (eV) for Coumarin Analogues |
|---|---|---|
| EHOMO | Electron-donating ability | -5.8 to -6.3 |
| ELUMO | Electron-accepting ability | -1.9 to -2.5 |
| Energy Gap (ΔE) | Chemical stability and reactivity | 3.9 to 4.1 |
| Chemical Hardness (η) | Resistance to charge transfer | ~1.98 |
| Electrophilicity Index (ω) | Propensity to accept electrons | ~3.87 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the molecular basis of ligand-target interactions.
Analogues of this compound are often evaluated for their potential to inhibit various enzymes. Molecular docking simulations are used to predict how these compounds fit into the enzyme's active site and to estimate their binding affinity, often expressed as a docking score or binding energy (in kcal/mol).
Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease acgpubs.org. The active site of AChE features a deep and narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS) acgpubs.org. Docking studies have shown that coumarin derivatives can act as dual-binding inhibitors, interacting with both sites nih.gov. The coumarin scaffold can form π-π stacking interactions with aromatic residues like Trp84 and Tyr337 in the active site gorge acgpubs.orgnih.gov. Importantly, structure-activity relationship models derived from computational studies suggest that bulky substituents at the C-6 and C-8 positions of the coumarin ring are favorable for AChE inhibitory activity, making the 6,8-dimethyl substitution pattern particularly relevant nih.gov.
Paraoxonase 1 (PON1): PON1 is an antioxidant enzyme associated with high-density lipoprotein (HDL) that protects against lipid peroxidation. While specific molecular docking studies of this compound with PON1 are limited, related dihydroxy coumarin derivatives have been identified as effective inhibitors of the enzyme. Such studies provide a basis for hypothesizing the potential interactions of dimethyl-substituted analogues within the PON1 active site.
| Ligand | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| Coumarin Derivative 1 | Acetylcholinesterase (AChE) | -9.56 | Donepezil | -11.30 |
| Coumarin Derivative 2 | Acetylcholinesterase (AChE) | -9.20 | Galantamine | -9.84 |
| Coumarin HIT 1 | Acetylcholinesterase (AChE) | -12.096 | Donepezil | -8.271 |
Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the key intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for understanding the specificity and strength of the binding.
For coumarin analogues binding to AChE, several key interactions are consistently observed:
Hydrogen Bonds: The hydroxyl group at the C-4 position and the carbonyl oxygen of the coumarin ring are common hydrogen bond donors and acceptors, respectively. They can form hydrogen bonds with amino acid residues such as Arg289 in the active site acgpubs.org.
π-π Stacking and Hydrophobic Interactions: The aromatic coumarin ring system readily engages in π-π stacking interactions with the aromatic side chains of key residues in the AChE gorge, such as Trp279 and Tyr337 acgpubs.orgnih.gov. The methyl groups at the C-6 and C-8 positions contribute to favorable hydrophobic interactions within the binding pocket nih.gov.
These specific interactions, taken together, define the binding mode of the ligand and provide a rational basis for its observed inhibitory activity.
| Ligand | Target Enzyme | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Coumarin Analogues | Acetylcholinesterase (AChE) | Trp279, Tyr337, Phe331 | π-π Stacking |
| Coumarin Analogues | Acetylcholinesterase (AChE) | Arg289, Tyr124 | Hydrogen Bonding |
| Coumarin Analogues | Acetylcholinesterase (AChE) | Trp84 | Hydrophobic / Cation-π |
Molecular Dynamics Simulations for Dynamic Ligand-Protein Complexes
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time nih.gov. MD simulations are used to assess the stability of the docked pose, explore conformational changes in both the ligand and the protein upon binding, and provide a more refined estimation of binding free energy nih.gov.
An MD simulation typically starts with the lowest-energy docked complex and simulates its behavior in a realistic environment (e.g., in a box of water molecules with ions) for a duration of nanoseconds to microseconds researchgate.net. Key parameters analyzed from the simulation trajectory include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, low RMSD value for the ligand indicates that its binding pose is stable within the active site nih.gov.
Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues. It can reveal which parts of the protein become more or less flexible upon ligand binding, providing insight into the allosteric effects of the inhibitor.
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important hydrogen bonding interactions.
By observing the dynamic behavior of the this compound analogue within the enzyme's active site, MD simulations can validate the binding mode predicted by docking and reveal subtle conformational adjustments that are crucial for the molecule's inhibitory mechanism frontiersin.org.
Mechanistic Investigations into the Biological Activities of 6,8 Dimethyl 4 Hydroxycoumarin and Derivatives
Research on Antimicrobial Activity and Mechanisms of Action
No studies were found that investigated the antimicrobial activity of 6,8-Dimethyl-4-hydroxycoumarin. Therefore, no information is available regarding its efficacy against various microbial strains or its potential mechanisms of action.
Studies Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)
There are no published research findings on the activity of this compound against Gram-positive bacteria such as Staphylococcus aureus or Bacillus subtilis.
Studies Against Gram-Negative Bacterial Strains (e.g., Salmonella typhimurium, Escherichia coli, Pseudomonas aeruginosa)
No data is available concerning the effects of this compound on Gram-negative bacteria, including Salmonella typhimurium, Escherichia coli, or Pseudomonas aeruginosa.
Proposed Cellular and Molecular Targets of Antimicrobial Action
Due to the lack of antimicrobial studies, there are no proposed cellular or molecular targets for this compound.
Research on Antioxidant Mechanisms
There is no available research on the antioxidant capabilities of this compound.
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
No studies have been published that assess the free radical scavenging activity of this compound using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Metal Chelating Activity Assessments
The ability of a compound to chelate metal ions is a crucial aspect of its antioxidant potential, as it can prevent the generation of highly reactive hydroxyl radicals through Fenton-like reactions. Research into the metal chelating properties of 4-hydroxycoumarin (B602359) derivatives has established the scaffold's capacity to bind with transition metal ions. This activity is often attributed to the oxygen atoms in the heterocyclic ring and the hydroxyl group.
Roles in Modulating Reactive Oxygen Species (ROS) Pathways
Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. An imbalance between ROS production and the biological system's ability to detoxify these reactive products leads to oxidative stress, which is implicated in numerous pathological conditions. This compound has been identified in several studies as a phenolic compound associated with antioxidant activities, playing a role in modulating ROS pathways.
Furthermore, investigations into the metabolic changes during the fermentation of bamboo shoot boiled liquid (BSBL) have shown that the concentration of this compound significantly increases over time. researchgate.netresearchgate.netnih.gov This increase is associated with an enhancement of the antioxidant activity of the fermented product, suggesting the compound's contribution to scavenging free radicals. researchgate.netresearchgate.netnih.gov this compound has also been identified in the ethanol (B145695) extract of Xanthium spinosum L., a plant used in traditional medicine and known to contain numerous compounds with antioxidant properties. nih.gov These findings collectively underscore the role of this compound as a natural antioxidant that likely exerts its effects by scavenging free radicals and contributing to the mitigation of oxidative stress.
Research on Enzyme Inhibition and Modulatory Effects
Paraoxonase 1 (PON1) Inhibition Studies, including Competitive Inhibition Mechanisms
Paraoxonase 1 (PON1) is an HDL-associated esterase that plays a protective role against oxidative stress and atherosclerosis by hydrolyzing oxidized lipids and organophosphates. The coumarin (B35378) scaffold is recognized as a significant class of PON1 inhibitors. While specific inhibitory data for this compound against PON1 is not prominently featured in current literature, extensive research on related dihydroxy coumarin derivatives provides valuable insights into the potential mechanisms.
Studies on compounds such as 6,7-dihydroxy-3-phenylcoumarin derivatives have demonstrated potent inhibition of human serum PON1. The inhibition kinetics vary depending on the substitution pattern on the phenyl ring. For example, certain derivatives exhibit noncompetitive inhibition, while others show an uncompetitive mechanism. This indicates that these coumarin derivatives can bind to either the free enzyme or the enzyme-substrate complex, respectively, at a site distinct from the active site, thereby reducing the enzyme's catalytic efficiency. The potent inhibitory constants (Ki) and IC50 values, often in the low micromolar range, highlight the high sensitivity of PON1 to this class of compounds.
| Compound | Inhibition Type | IC50 (mM) | Ki (mM) |
|---|---|---|---|
| 6,7-dihydroxy-3-(2-methylphenyl)-2H-chromen-2-one | Noncompetitive | 0.012 | 0.0080 |
| 6,7-dihydroxy-3-(3-methylphenyl)-2H-chromen-2-one | Noncompetitive | 0.022 | 0.0003 |
| 6,7-dihydroxy-3-(4-methylphenyl)-2H-chromen-2-one | Uncompetitive | 0.003 | 0.0010 |
| 6,7-dihydroxycoumarin | Not specified | 0.178 | Not determined |
This table presents inhibitory data for various dihydroxy coumarin derivatives against purified human serum PON1, illustrating the potent and varied inhibition mechanisms within the coumarin class. Data sourced from studies on related coumarin compounds.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Modulation Research
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease. The coumarin nucleus is a well-established scaffold for the design of potent cholinesterase inhibitors.
Although direct research on the cholinesterase modulatory effects of this compound is limited, numerous studies on other coumarin derivatives have revealed significant inhibitory activity. These compounds often act as dual inhibitors, targeting both AChE and BChE. The mechanism of action frequently involves interaction with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzymes. This dual binding can effectively block the entry of acetylcholine into the active site gorge and inhibit enzyme activity. The inhibitory potency (IC50) of these derivatives can reach the low micromolar and even nanomolar range, demonstrating their potential as effective modulators of cholinergic activity. The specific structure-activity relationships depend heavily on the nature and position of substituents on the coumarin ring.
| Compound Class/Derivative | Target Enzyme | IC50 (µM) |
|---|---|---|
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative | hAChE | 1.52 |
| N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin | AChE | 1.6 |
| Coumarin-linked thiourea (B124793) derivatives | AChE | Range: 0.05 - 10.21 |
| Coumarin-linked thiourea derivatives | BChE | Range: 0.11 - 15.83 |
This table shows representative IC50 values for different classes of coumarin derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting the scaffold's effectiveness as a cholinesterase inhibitor. Data compiled from various studies on coumarin derivatives.
Carbonic Anhydrase-II Inhibition Investigations
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Carbonic anhydrase II (CA-II) is a cytosolic isoform that is a well-established drug target.
Coumarins represent a novel class of CA inhibitors with a unique mechanism of action. They are considered "prodrug" or "suicide" inhibitors. The enzyme's own esterase activity hydrolyzes the coumarin's lactone ring, generating a 2-hydroxy-cinnamic acid derivative in situ. This product then binds to the zinc-hydroxide nucleophile within the active site, effectively blocking the enzyme's function. While specific investigations into the CA-II inhibitory activity of this compound have not been widely reported, studies on other 4-hydroxycoumarin derivatives have demonstrated this inhibitory potential. The efficacy of inhibition is highly dependent on the substitution pattern of the coumarin ring, which influences both the rate of hydrolysis and the binding affinity of the resulting carboxylic acid.
| Coumarin Derivative | Target Enzyme | IC50 (µM) |
|---|---|---|
| 4-Hydroxycoumarin derivative (Compound 2) | Carbonic Anhydrase-II | 263 |
| 4-Hydroxycoumarin derivative (Compound 6) | Carbonic Anhydrase-II | 456 |
| 4-chloromethyl-7-hydroxy-coumarin derivative (Compound 3d) | hCA II | 88 |
This table provides IC50 values for the inhibition of Carbonic Anhydrase-II by various 4-hydroxycoumarin derivatives, demonstrating the general inhibitory capacity of this chemical class. Data sourced from published research on related compounds.
Lipoxygenase and Cyclooxygenase (COX-2) Pathway Inhibition Research
Lipoxygenases (LOXs) and cyclooxygenases (COXs) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins, respectively. The isoform COX-2 is particularly relevant as it is inducibly expressed at sites of inflammation. Inhibition of these enzymes is a major strategy for anti-inflammatory therapies.
The coumarin scaffold is known to be a source of compounds with inhibitory activity against both LOX and COX enzymes. Although direct enzymatic assays on the inhibitory effect of this compound on these pathways are scarce in the literature, its identification in plant extracts with known anti-inflammatory properties provides an indirect link. For example, this compound is found in Xanthium spinosum, a plant genus whose members are known to contain compounds that inhibit COX-2 expression. nih.gov Additionally, during fermentation processes where this compound levels increase, a corresponding decrease in a lipoxygenase product has been observed, suggesting a potential modulatory role in the LOX pathway. nih.gov These findings suggest that this compound may contribute to the anti-inflammatory profile of these natural sources, though further direct studies are required to elucidate its specific inhibitory mechanisms and potency against LOX and COX-2.
Research into Other Enzyme Targets (e.g., Urease, Telomerase, Protein Kinases)
The 4-hydroxycoumarin scaffold is a recognized platform for the development of various enzyme inhibitors. Research has extended to multiple enzyme targets beyond traditional applications. While specific studies focusing exclusively on this compound are limited, the activities of related derivatives provide insight into its potential.
Urease Inhibition: Urease enzymes are a target for compounds intended to treat diseases caused by pathogenic microorganisms. The 4-hydroxycoumarin class of molecules has been explored for this purpose. For instance, studies on various synthetic 4-hydroxycoumarin derivatives have been conducted to evaluate their urease inhibitory potential nih.gov. Although direct testing of this compound was not found in the reviewed literature, the investigation of other substituted analogs, such as 2,5-dimethyl-1,4-benzoquinone, which was found to be a potent urease inhibitor, suggests that methyl substitutions on a core ring structure can play a significant role in the inhibitory mechanism nih.gov.
Telomerase and Protein Kinase Inhibition: The anticancer activity of coumarin derivatives is often linked to their ability to interfere with critical cellular enzymes like telomerase and protein kinases nih.gov. Telomerase is crucial for maintaining telomere length in cancer cells, and its inhibition is a key strategy in anticancer drug development. While specific G-quadruplex-stabilizing drugs have been identified as telomerase inhibitors, the broad class of coumarins is under investigation for similar activities nih.govnih.gov. Likewise, protein kinases are essential regulators of cell signaling, and their inhibition can halt cancer cell proliferation. The potential for coumarin derivatives to act as protein kinase inhibitors is an active area of research aimed at developing targeted cancer therapies nih.gov.
Research on Anti-inflammatory Pathways and Cellular Effects
The anti-inflammatory properties of coumarin derivatives are well-documented, with investigations pointing towards their ability to modulate key inflammatory pathways. While research directly on this compound is not extensively detailed, studies on structurally similar methylated coumarins provide a strong basis for understanding its likely mechanisms of action.
In inflammatory responses, macrophages activated by stimuli like lipopolysaccharide (LPS) produce significant amounts of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) nih.govnih.govmdpi.com. Various coumarin derivatives have been shown to suppress the production of these mediators.
Research on 6-methylcoumarin (B191867) (6-MC) in LPS-stimulated RAW 264.7 macrophages demonstrated a concentration-dependent reduction in the levels of NO and PGE2 nih.gov. This effect is attributed to the downregulation of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govmdpi.com. A study comparing different methylated coumarins found that 4-hydroxy-6-methylcoumarin (B576822) also effectively inhibited NO production mdpi.comresearchgate.net. These findings suggest that the this compound structure likely possesses similar inhibitory capabilities against these key inflammatory molecules.
| Compound | Target Mediator | Effect | Mechanism |
|---|---|---|---|
| 6-Methylcoumarin (6-MC) | Nitric Oxide (NO) | Reduced production in a concentration-dependent manner | Inhibition of iNOS protein expression |
| 6-Methylcoumarin (6-MC) | Prostaglandin E2 (PGE2) | Reduced production in a concentration-dependent manner | Inhibition of COX-2 protein expression |
| 4-Hydroxy-6-methylcoumarin | Nitric Oxide (NO) | Significantly inhibited production | Not specified |
Overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) is a hallmark of chronic inflammation nih.govopenveterinaryjournal.comnih.gov. Coumarin derivatives have demonstrated the ability to suppress the expression and secretion of these critical signaling molecules.
In studies involving LPS-stimulated RAW 264.7 macrophages, 6-methylcoumarin was shown to decrease the production of TNF-α, IL-1β, and IL-6 in a concentration-dependent manner nih.gov. Similarly, other complex coumarin derivatives have been shown to significantly reduce TNF-α and IL-6 secretion researchgate.net. This regulation occurs at the transcriptional level, where the compounds inhibit the mRNA expression of these cytokines researchgate.net. This evidence strongly suggests that this compound would also be effective in mitigating the cytokine storm associated with inflammatory conditions.
| Compound | Cytokine | Effect | Cell Model |
|---|---|---|---|
| 6-Methylcoumarin | TNF-α, IL-1β, IL-6 | Decreased production in a concentration-dependent manner | RAW 264.7 |
| Pyranocoumarin Derivative | TNF-α, IL-6 | Decreased production and mRNA expression | RAW 264.7 |
| Curcumin-Coumarin Hybrid (14b) | TNF-α, IL-1β, IL-6 | Inhibited production | LPS-induced macrophages |
The anti-inflammatory effects of coumarins are underpinned by their interaction with key intracellular signaling pathways.
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a primary regulator of pro-inflammatory gene expression nih.gov. Mechanistic studies on 6-methylcoumarin revealed that it inhibits the phosphorylation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus nih.gov. This action effectively blocks the transcription of genes for iNOS, COX-2, and pro-inflammatory cytokines nih.govnih.gov.
AKT/mTOR Pathway: The PI3K/Akt signaling pathway is involved in cellular survival and proliferation, and its crosstalk with inflammatory signaling is well-established. A novel coumarin derivative combined with curcumin (B1669340) demonstrated potent anti-inflammatory activity by downregulating the AKT/mTOR signaling pathway in LPS-induced macrophages nih.gov.
Nrf2/HO-1 Pathway: The Nrf2/ARE pathway is the master regulator of the cellular antioxidant response, and its activation can counteract oxidative stress and inflammation nih.govnih.govmdpi.com. Nrf2 activation often leads to the downregulation of NF-κB activity nih.gov. Certain coumarin-based compounds have been shown to exert anti-inflammatory effects by inducing the translocation of Nrf2 into the nucleus, which subsequently upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) nih.govsemanticscholar.org. This dual action of suppressing pro-inflammatory pathways while boosting antioxidant defenses is a key feature of the therapeutic potential of coumarins nih.govnih.gov.
Research on Anticancer and Antiproliferative Mechanisms in Cellular Models
Coumarins, including 4-hydroxycoumarin derivatives, are a versatile class of compounds extensively studied for their anticancer properties researchgate.net. Their mechanisms of action often involve the induction of programmed cell death, or apoptosis, in cancer cells nih.gov.
The cytotoxic effects of various 4-hydroxycoumarin derivatives have been evaluated against a range of human tumor cell lines. These compounds have been shown to inhibit cell growth and induce apoptosis, often with a degree of selectivity for cancer cells over normal cells.
HL-60 (Human Promyelocytic Leukemia) and EJ (Human Bladder Carcinoma): A study on newly synthesized 4-hydroxycoumarin derivatives tested their cytotoxic activity against HL-60 and EJ cell lines. Two compounds, ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate and ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate, demonstrated notable cytotoxic properties nih.gov.
HeLa (Human Cervical Carcinoma): Several studies have assayed natural and synthetic coumarins against HeLa cells, with some compounds showing significant cytotoxicity researchgate.net. The induction of apoptosis is a common mechanism reported for coumarin action in this cell line nih.gov.
MCF-7 (Human Breast Adenocarcinoma): The cytotoxic effects of coumarin derivatives have been documented in MCF-7 cells nih.gov. The mechanisms often involve cell cycle arrest and the induction of apoptosis.
Other Cell Lines: While specific data for this compound against K562 (human myelogenous leukemia) and LS180 (human colon adenocarcinoma) cell lines were not prominent in the reviewed literature, the broad cytotoxic activity of the coumarin scaffold suggests potential efficacy that warrants further investigation nih.gov.
| Compound Class | Cell Line | Observed Effect |
|---|---|---|
| Synthetic 4-hydroxycoumarin derivatives | HL-60 (Leukemia) | Cytotoxic activity demonstrated |
| Synthetic 4-hydroxycoumarin derivatives | EJ (Bladder Carcinoma) | Cytotoxic activity demonstrated |
| Natural and Synthetic Coumarins | HeLa (Cervical Carcinoma) | Cytotoxicity and apoptosis induction |
| Coumarin derivatives | MCF-7 (Breast Cancer) | Cytotoxicity and apoptosis induction |
Cell Cycle Arrest Studies
Comprehensive studies specifically detailing the cell cycle arrest mechanisms of this compound were not found in the reviewed literature. However, research on the broader coumarin class demonstrates a capacity to modulate cell cycle progression in cancer cells.
Coumarins have been shown to suppress cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases. nih.gov For instance, the parent compound, coumarin, was found to induce G0/G1 arrest in human cervical cancer (HeLa) cells. nih.gov This arrest was associated with a decrease in the expression of proteins linked to the G0/G1 phase of the cell cycle. nih.gov The induction of cell cycle arrest by coumarin appears to be a precursor to apoptosis, as evidenced by an increase in the sub-G1 cell population and DNA fragmentation. nih.gov
Other coumarin derivatives have also been noted to induce antiproliferative effects by halting cell cycle progression, often through the inhibition of the transition from the G1 to the S phase. One study on a hydroxycoumarin derivative, OT52, found that it caused a cytostatic effect characterized by cell cycle arrest and the onset of senescence in non-small cell lung cancer cells. researchgate.net Furthermore, another coumarin derivative, cyclobrachycoumarin, was shown to affect the expression of cyclin D1 and CDK1, key regulators of the cell cycle, in colorectal cancer cells.
Inhibition of Oncogene Expression and Multidrug Resistance Reversal
Specific investigations into the inhibition of oncogene expression and the reversal of multidrug resistance (MDR) by this compound are not extensively documented. However, the coumarin scaffold is a subject of research for these anticancer properties.
Inhibition of Oncogene Expression: Coumarin derivatives have been shown to modulate signaling pathways that are critical for cancer cell proliferation and survival, which are often driven by oncogenes. For example, the hydroxycoumarin derivative OT52 was found to inhibit the transactivation of STAT3 and the expression of its target genes, which are linked to proliferation. researchgate.net Another derivative was reported to inhibit the activation of NF-κB, a transcription factor that regulates the expression of numerous genes involved in cell survival and proliferation.
Multidrug Resistance (MDR) Reversal: MDR is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump anticancer drugs out of the cell. nih.govnih.gov Coumarin derivatives are being explored as potential P-gp inhibitors to reverse this resistance. nih.gov Computational studies have suggested that coumarin derivatives can bind to the active site of P-gp, potentially inhibiting its efflux function and thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents like paclitaxel (B517696) in cancer stem cells. nih.gov The general strategy involves developing compounds that can either compete with anticancer drugs for transport or directly inhibit the function of P-gp. nih.gov
Other Investigated Biological Activities (e.g., Antileishmanial Activity against Leishmania donovani)
Beyond anticancer research, coumarin derivatives have been evaluated for other therapeutic properties, including their activity against parasitic protozoa such as Leishmania donovani, the causative agent of visceral leishmaniasis.
While data on this compound is scarce, a study on bis-(4-hydroxycoumarin-3-yl) methane (B114726) derivatives demonstrated significant in vitro antileishmanial activity against the promastigote form of Leishmania donovani. nih.gov Several synthesized compounds showed better activity than the standard drug, sodium stibogluconate. The study identified that the 4-hydroxycoumarin ring is a key structural feature for the observed activity. nih.gov The most active compounds from this study are detailed in the table below.
| Compound | Substituent on Phenyl Ring | IC₅₀ (µg/mL) against L. donovani Promastigotes |
|---|---|---|
| 3l | 3-NO₂ | 150 |
| 3a | None | 155 |
| 3g | 4-OH, 3-OCH₃ | 157.5 |
| Standard Drug (Sodium Stibogluconate) | N/A | 490 |
These findings suggest that the 4-hydroxycoumarin scaffold is a promising starting point for the development of new antileishmanial agents. nih.gov
Structure Activity Relationship Sar Studies of 6,8 Dimethyl 4 Hydroxycoumarin Derivatives
Impact of Methyl Substitutions at C6 and C8 on Biological Efficacy
The presence of methyl groups at the C6 and C8 positions of the 4-hydroxycoumarin (B602359) core significantly influences the molecule's lipophilicity and electronic properties, which in turn modulates its biological activity. This dimethyl substitution pattern has been a subject of academic interest, particularly in the exploration of antioxidant properties. The methyl groups, being electron-donating, can affect the reactivity of the coumarin (B35378) ring system and its ability to interact with biological targets.
Influence of Substituents at the C3 Position on Enzyme Inhibition and Antiproliferative Activity
The C3 position of the 4-hydroxycoumarin ring is a key site for modification, and the nature of the substituent at this position can have a profound impact on enzyme inhibition and antiproliferative activity. The parent compound, 4-hydroxycoumarin, is the precursor to the well-known anticoagulant dicoumarol, which is formed through the linkage of two 4-hydroxycoumarin molecules at their C3 positions. wikipedia.org This highlights the significance of the C3 position in mediating biological effects.
Studies on various 3-substituted-4-hydroxycoumarin derivatives have revealed their potential as inhibitors of various enzymes. For instance, certain derivatives have been investigated for their ability to inhibit carbonic anhydrase II, with some compounds showing moderate inhibitory activity. scielo.br The introduction of different aryl groups at the C3 position has been shown to modulate antioxidant activity, indicating that the electronic and steric properties of the C3 substituent are critical determinants of biological function. nih.gov
Furthermore, the antiproliferative activity of 4-hydroxycoumarin derivatives is often linked to the nature of the C3 substituent. Research has explored the synthesis of various derivatives with the aim of developing compounds with enhanced potency and selectivity against specific cancer cell lines.
Effects of Remote Substitutions (e.g., C7) on Pharmacological Profiles
While the C3 and C4 positions are often the primary focus of modification, substitutions at more remote positions, such as C7, can also significantly influence the pharmacological profiles of coumarin derivatives. For instance, in the broader class of coumarins, C7-substituted analogues have been investigated as selective monoamine oxidase (MAO) inhibitors. nih.gov These studies have shown that the nature of the substituent at the C7 position can impact both the potency and selectivity of MAO inhibition. nih.gov
In the context of 6,8-dimethyl-4-hydroxycoumarin, while direct studies on C7 substitution are less common, the principles from related coumarin systems suggest that modifications at this position could be a viable strategy for fine-tuning the biological activity. For example, the introduction of a hydroxyl group at C7 is a common feature in many biologically active natural coumarins and has been shown to be important for antioxidant activity. scholaris.ca
Elucidation of Structural Features Critical for Specific Biological Activities
The diverse biological activities of this compound derivatives are intrinsically linked to specific structural features.
Antimicrobial Activity: The antimicrobial properties of 4-hydroxycoumarin derivatives are well-documented. scielo.brnih.gov The activity is often dependent on the nature of the substituents on the coumarin ring. For instance, certain derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov The presence of specific groups, such as halogens or methoxy (B1213986) groups on a benzylidene ring attached to the C3 position, has been correlated with enhanced antibacterial activity. nih.gov
Antioxidant Activity: The 4-hydroxy group is a key pharmacophore for the antioxidant activity of these compounds. researchgate.netresearchgate.net The ability of this hydroxyl group to donate a hydrogen atom is crucial for scavenging free radicals. The presence of other electron-donating groups, such as the methyl groups at C6 and C8, can further enhance this activity. Studies have shown that the antioxidant potential is also influenced by the substituents at the C3 position. nih.gov
Anti-inflammatory Activity: Several coumarin derivatives have demonstrated anti-inflammatory properties. researchgate.netacs.org The mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenase. researchgate.net The anti-inflammatory effects of some coumarin derivatives have been attributed to their ability to modulate signaling pathways like NF-κB and upregulate the Nrf2/HO-1 pathway. nih.gov
Comparative SAR Analysis with Other Hydroxycoumarin Isomers and Derivatives
A comparative analysis of the structure-activity relationships of this compound with other hydroxycoumarin isomers and derivatives provides valuable insights into the role of substituent positioning. For example, comparing the antioxidant activity of different hydroxycoumarin isomers reveals that the position and number of hydroxyl groups are critical. scholaris.ca
The anticoagulant activity of 4-hydroxycoumarins is highly dependent on the presence of a large aromatic group at the C3 position. This is a key feature that distinguishes them from other coumarin derivatives.
Furthermore, the substitution pattern on the benzo ring significantly influences the biological activity. For instance, the introduction of a methyl group at the C4 position and various substituents at the C7 position has been explored in the context of MAO inhibition. nih.gov Comparing these findings with the properties of this compound derivatives can help in the rational design of new compounds with desired pharmacological profiles.
Data Tables
Table 1: Biological Activities of Selected 4-Hydroxycoumarin Derivatives
| Compound | Substitution Pattern | Biological Activity | Reference |
| 1 | 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Antibacterial (S. aureus) | nih.gov |
| 2 | 3-(p-chlorophenyl)-4-hydroxycoumarin | Antibacterial (S. aureus) | nih.gov |
| 3 | 3-(p-methoxyphenyl)-4-hydroxycoumarin | Antibacterial (S. aureus) | nih.gov |
| 4 | 4-Hydroxy-6-methoxy-2H-chromen-2-one | Antioxidant | scholaris.ca |
| 5 | 7-hydroxy-4-methylcoumarin | MAO Inhibitor | nih.gov |
| 6 | 6-chloro-7-hydroxy-4-methylcoumarin | Mcl-1 Inhibitor | nih.gov |
| 7 | N-(1-benzylpiperidin-4-yl)acetamide derivative of 4-hydroxycoumarin | Acetylcholinesterase Inhibitor | nih.gov |
Advanced Analytical Methodologies for Characterization of 6,8 Dimethyl 4 Hydroxycoumarin Research Products
Spectroscopic Techniques for Structural Confirmation in Synthetic Chemistry
Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interaction of molecules with electromagnetic radiation, each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the identification of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationship of magnetically active nuclei, such as ¹H and ¹³C.
For 6,8-dimethyl-4-hydroxycoumarin, the ¹H-NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring, the vinyl proton on the pyrone ring, the two methyl groups, and the hydroxyl proton will each resonate at a characteristic chemical shift (δ). The methyl groups at positions C-6 and C-8 are predicted to appear as sharp singlets in the range of δ 2.3–2.5 ppm. The acidic proton of the 4-hydroxyl group is expected to be observed as a broad singlet at a downfield shift, typically around δ 10–12 ppm, though this signal can be exchangeable with deuterated solvents like D₂O. The protons on the aromatic ring and the C-3 position would appear in their respective characteristic regions.
Table 1: Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | C6-CH₃, C8-CH₃ | ~ 2.3 - 2.5 |
| ¹H | 4-OH | ~ 10 - 12 |
| ¹³C | C=O (Lactone) | ~ 160 - 165 |
Note: These are typical ranges; actual values depend on the solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.
A prominent, broad absorption band is expected in the region of 3200–3500 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Another strong, sharp absorption band is anticipated between 1700–1750 cm⁻¹, corresponding to the C=O stretching vibration of the α,β-unsaturated lactone ring. Other characteristic bands include those for aromatic C=C stretching (around 1450-1600 cm⁻¹) and C-H stretching from the methyl and aromatic groups (around 2850-3100 cm⁻¹). The presence of these specific bands confirms the integrity of the coumarin (B35378) core and its substituents. An ATR-IR spectrum for this compound is noted as being available from Bio-Rad FTS. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (broad) |
| Lactone (C=O) | C=O Stretch | 1700 - 1750 (strong, sharp) |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 |
| Methyl/Aromatic | C-H Stretch | ~2850 - 3100 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. Coumarins are known to be UV-active due to the extended π-electron system of the benzopyrone core. The absorption spectrum of this compound is expected to show characteristic maxima (λ_max).
The introduction of substituents onto the coumarin ring can influence the position of these absorption bands. Electron-donating groups, such as the methyl groups at positions 6 and 8, typically cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted 4-hydroxycoumarin (B602359). thaiscience.info For coumarin derivatives, absorption maxima are often observed in the 280-380 nm range. researchgate.net Some studies suggest typical excitation maxima around 320 nm, leading to fluorescence emission near 400 nm for related compounds.
Table 3: Typical UV-Vis Absorption Data for Substituted 4-Hydroxycoumarins
| Technique | Parameter | Typical Value |
| UV-Vis Absorption | λ_max | 280 - 380 nm researchgate.net |
| Fluorescence | λ_excitation | ~320 nm |
| Fluorescence | λ_emission | ~400 nm |
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The molecular formula for this compound is C₁₁H₁₀O₃, with a calculated exact mass of 190.0630 Da.
In addition to molecular weight determination, tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. Under electrospray ionization (ESI), the compound can be observed as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 191.0703 or a deprotonated molecule [M-H]⁻ at m/z 189.0557. nih.gov A characteristic fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopen.comresearchgate.net For this compound in negative ion mode, the precursor ion at m/z 189 fragments to produce a major ion at m/z 145, corresponding to the loss of CO₂. nih.gov
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Ion Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| Molecular Formula | - | C₁₁H₁₀O₃ | - |
| Exact Mass | - | 190.0630 | - |
| MS/MS | Positive [M+H]⁺ | 191.0703 nih.gov | 149, 123, 119 nih.gov |
| MS/MS | Negative [M-H]⁻ | 189.0557 nih.gov | 145 nih.gov |
Chromatographic Methods for Purity Assessment and Separation in Research Contexts
Chromatographic techniques are vital for separating components of a mixture and assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. By passing the sample through a column packed with a stationary phase, components are separated based on their differential interactions, and detected as they elute. For coumarin derivatives, reversed-phase HPLC using a C18 column is the most common approach.
The purity of a this compound sample can be quantified by its peak area in the chromatogram relative to the total area of all peaks. A purity level of >95% is often required for research applications. When coupled with a mass spectrometer (LC-MS), HPLC provides both retention time data and mass information, confirming the identity of the main peak and any impurities. Data for this compound shows its elution from a C18 column with a retention time of approximately 669 seconds (11.15 minutes) under specific gradient conditions. nih.gov
Table 5: Example HPLC-MS Conditions for this compound Analysis
| Parameter | Description |
| Instrument | LC-ESI-QTOF nih.gov |
| Column | Waters Acquity BEH C18 (1.7 µm, 2.1 x 150 mm) nih.gov |
| Retention Time | ~669 seconds nih.gov |
| Detection | Mass Spectrometry (Negative Ion Mode) nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely utilized chromatographic technique in synthetic chemistry for its simplicity, speed, and low cost. It serves as a crucial tool for qualitatively monitoring the progress of chemical reactions, identifying compounds present in a mixture, and assessing the purity of a final product. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture).
In the context of this compound synthesis, TLC is routinely employed to track the conversion of starting materials to the final product. orientjchem.org A small spot of the reaction mixture is applied to the baseline of a TLC plate, which is then placed in a sealed chamber containing a specific solvent system (eluent). As the eluent moves up the plate by capillary action, compounds that are more soluble in the mobile phase and have a weaker affinity for the stationary phase travel further up the plate. This results in a separation of the components, which can be visualized under UV light (254 nm or 365 nm) or by using staining agents. nih.gov
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound in a given solvent system. By comparing the Rf value of the synthesized product with that of a known standard, a preliminary identification can be made. Furthermore, the presence of a single spot for the purified product indicates a high degree of purity, whereas multiple spots suggest the presence of unreacted starting materials or byproducts. orientjchem.org The purity of coumarin derivatives is frequently checked using appropriate solvent systems in this manner. orientjchem.org
Table 1: Illustrative TLC Data for 4-Hydroxycoumarin Derivatives Note: This table presents typical retention factor (Rf) values for coumarin derivatives. Actual values for this compound may vary based on specific experimental conditions.
| Compound Class | Stationary Phase | Mobile Phase (Solvent System) | Typical Rf Value Range |
|---|---|---|---|
| 4-Hydroxycoumarins | Silica Gel 60 | Ethyl Acetate / Hexane (3:7) | 0.3 - 0.5 |
| Substituted Coumarins | Silica Gel 60 | Dichloromethane / Methanol (9:1) | 0.4 - 0.6 |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined, leading to a complete and precise molecular structure.
While a specific crystal structure for this compound is not publicly available, the analysis of closely related 4-hydroxycoumarin derivatives provides a clear example of the data obtained from this technique. For instance, the crystal structure of 3-methoxycarbonyl-4-hydroxycoumarin has been established by X-ray diffraction, revealing detailed structural parameters. nih.gov Such studies confirm the planar nature of the fused benzene and pyrone rings characteristic of the coumarin scaffold. researchgate.net The crystallographic data typically includes the unit cell dimensions, space group, and atomic coordinates, which are deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC). rsc.org
Table 2: Representative Crystal Data for a 4-Hydroxycoumarin Derivative (4-hydroxy-3-methoxycarbonyl coumarin) nih.gov Note: This data is for a related compound and serves to illustrate the type of information generated by X-ray crystallography.
| Parameter | Value |
|---|---|
| Empirical Formula | C11H8O5 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.1435(4) |
| b (Å) | 21.945(15) |
| c (Å) | 7.8590(3) |
| β (°) | 110.018(5) |
| Volume (ų) | 1064.28(8) |
Table 3: Selected Bond Lengths from a Representative 4-Hydroxycoumarin Derivative nih.gov Note: This data is for a related compound and serves to illustrate the precision of X-ray crystallography measurements.
| Bond | Length (Å) |
|---|---|
| C2=O1 | 1.219(2) |
| C4-O3 | 1.345(3) |
| C4a-C8a | 1.401(3) |
| C5-C6 | 1.385(4) |
This level of detailed structural information is invaluable for understanding structure-activity relationships and for the rational design of new compounds based on the this compound scaffold.
Future Research Trajectories and Potential Academic Applications
Exploration of Novel Synthetic Pathways for Derivatization of 6,8-Dimethyl-4-hydroxycoumarin
The synthesis of the core this compound structure is typically achieved through established methods like the Pechmann condensation, which involves the reaction of a substituted phenol (B47542) with a β-keto ester under acidic conditions. However, future research is focused on developing more diverse and efficient pathways for its derivatization to explore structure-activity relationships (SAR). The reactivity of the 4-hydroxycoumarin (B602359) nucleus provides multiple sites for modification, offering a versatile platform for creating extensive libraries of novel compounds. researchgate.netmdpi.com
Key future synthetic strategies will likely include:
Tandem Reactions: Methodologies involving tandem C-acylation-cyclization processes, starting from activated precursors, can provide a short and efficient route to functionalized coumarins under mild conditions. mdpi.com
Multicomponent Reactions: Ternary-catalytic multicomponent reactions are being explored to construct complex derivatives, such as those with adjacent quaternary and tertiary stereocenters, in a single step. rsc.org
Condensation Reactions: Classic Knoevenagel and Michael addition reactions remain highly relevant for creating derivatives. For instance, condensation with various aldehydes can yield biscoumarin derivatives, which have shown significant pharmacological potential. scielo.brchesci.com
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions can be employed to introduce complex substituents, leading to the synthesis of novel ligands and their metal complexes with unique biological activities. nih.gov
These approaches enable the introduction of a wide range of functional groups onto the this compound scaffold, allowing for the fine-tuning of its physicochemical and biological properties.
| Synthetic Strategy | Description | Potential Application for Derivatization | Reference |
| Pechmann Condensation | Reaction of a phenol with a β-keto ester under acidic catalysis. | Core synthesis of the main scaffold. | |
| Knoevenagel Condensation | Reaction with aldehydes to form substituted derivatives. | Synthesis of bis(4-hydroxycoumarin) compounds. | scielo.brchesci.com |
| Tandem C-acylation-cyclization | Intermolecular coupling followed by intramolecular cyclization. | Efficient one-pot synthesis of functionalized coumarins. | mdpi.com |
| Palladium-Catalyzed Coupling | Formation of C-C and C-N bonds to attach complex moieties. | Creation of novel ligands for metal complexes. | nih.gov |
| Multicomponent Reactions | Combining three or more reactants in a single step. | Construction of structurally complex pyranocoumarins. | rsc.org |
Advanced Mechanistic Studies on Cellular and Molecular Targets
The most well-documented mechanism for 4-hydroxycoumarin derivatives is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR), which is critical for the blood clotting cascade. nih.gov This makes them effective anticoagulants. The methyl groups on this compound are known to influence its lipophilicity, which can modulate this and other biological activities.
Future mechanistic studies aim to look beyond anticoagulation and explore other potential cellular and molecular targets. Research indicates that coumarins can interact with a variety of biological systems. dcu.ie
Potential areas for advanced mechanistic investigation include:
Enzyme Inhibition: Studies suggest coumarins can act as competitive inhibitors of enzymes such as cytochrome P450 and carbonic anhydrase. scielo.br More recent research has identified cyclin-dependent kinase 8 (CDK-8), a key regulator of the cell cycle, as a potential target for coumarin-based enamines in anti-tumor applications. nih.gov
Signal Transduction Pathways: Research has shown that certain coumarins can interfere with growth signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR). This includes effects on tyrosine phosphorylation events within cells. dcu.ie The role of this compound derivatives in modulating protein kinase C signaling is another promising area of investigation. dcu.ie
Antioxidant Mechanisms: The phenolic moiety of 4-hydroxycoumarins suggests a capacity to act as free radical scavengers and metal chelators, thereby protecting cells from oxidative stress. scholaris.ca Detailed studies are needed to elucidate the specific mechanisms and structure-activity relationships governing these antioxidant properties. scholaris.ca
| Potential Molecular Target | Biological System/Pathway | Therapeutic Relevance | Reference |
| Vitamin K epoxide reductase (VKOR) | Blood Coagulation Cascade | Anticoagulation | nih.govresearchgate.net |
| Cyclin-Dependent Kinase 8 (CDK-8) | Cell Cycle Regulation | Anti-cancer | nih.gov |
| Carbonic Anhydrase-II | pH Regulation, Ion Transport | Various (e.g., diuretics, anti-glaucoma) | scielo.br |
| Cytochrome P450 | Drug Metabolism | Drug-drug interactions, Toxicology | |
| Epidermal Growth Factor Receptor (EGFR) | Growth Factor Signaling | Anti-cancer | dcu.ie |
Development of this compound Analogues as Chemical Probes for Biological Systems
The inherent properties of the coumarin (B35378) nucleus make it an excellent scaffold for developing chemical probes to study biological processes. Future research will focus on modifying the this compound structure to create tools for bio-imaging and target identification.
Fluorescent Probes: Strategic fluorination of the coumarin ring is a known method to enhance fluorescent properties, leading to dyes with superior photostability and quantum yields. For example, 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971) has been successfully used as a fluorescent probe in microscopy and flow cytometry. A similar approach could be applied to the 6,8-dimethyl scaffold to develop novel probes for visualizing cellular components and processes.
Photoaffinity Probes: The introduction of photo-reactive groups, such as an azidobenzyl moiety, can convert a 4-hydroxycoumarin derivative into a powerful photoaffinity label. nih.gov Such probes, upon photoactivation, can form covalent bonds with their biological targets, enabling the identification and characterization of interacting proteins. This technique has been proposed for identifying proteins associated with the vitamin K-dependent carboxylation system. nih.gov
Developing analogues of this compound with these functionalities would provide invaluable tools for cell biology and chemical biology research, helping to elucidate its mechanisms of action and discover new biological targets.
Integration into Interdisciplinary Research Areas (e.g., Agri-food, Environmental Science)
The applications of this compound and its derivatives extend beyond medicine into diverse interdisciplinary fields.
Agri-food Science: Coumarins are recognized for their importance in the agri-food sector. scholaris.camdpi.com A recent study highlighted a significant increase in the concentration of this compound during the fermentation of bamboo shoot boiled liquid, a byproduct of the food processing industry. mdpi.com This finding suggests a role for this compound in the development of functional fermented foods and the valorization of agricultural waste streams. Furthermore, the antioxidant properties of coumarin derivatives are of interest for food preservation. scholaris.ca
Environmental Science and Plant Protection: Coumarin derivatives have demonstrated a range of activities relevant to environmental science, including antifungal, antibacterial, and nematicidal properties. nih.gov This makes them candidates for the development of new agrochemicals for plant protection. Additionally, coumarins have been shown to possess anti-quorum sensing activity, which can inhibit biofilm formation in bacteria like Pseudomonas aeruginosa. dovepress.com This has implications for controlling bacterial contamination in various environmental settings. Research into the environmental effects and potential for bioremediation is a growing area of interest. nih.gov
| Interdisciplinary Field | Specific Application | Observed Effect of Coumarin Derivatives | Reference |
| Agri-food | Food Fermentation | Increased levels of this compound in fermented bamboo shoot liquid. | mdpi.com |
| Agri-food | Food Preservation | Potential as antioxidants. | scholaris.ca |
| Plant Protection | Agrochemicals | Antifungal, antibacterial, and nematicidal activities. | nih.gov |
| Environmental Science | Anti-biofilm Agents | Inhibition of quorum sensing in pathogenic bacteria. | dovepress.com |
Application of AI and Machine Learning in Predicting Novel Derivatives and Activities
The integration of artificial intelligence (AI) and machine learning (ML) represents a frontier in chemical and pharmaceutical research. These computational tools can significantly accelerate the discovery and development of novel this compound derivatives.
Building on established computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, which are already used for coumarins, AI can offer more sophisticated predictive power. nih.govnih.gov
Future trajectories include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activities (e.g., enzyme inhibition, cytotoxicity, antioxidant potential) of virtual libraries of this compound analogues. This allows for the in-silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high binding affinity to a target protein and favorable drug-like characteristics.
Synthetic Pathway Prediction: AI tools can analyze known chemical reactions and predict optimal synthetic routes for novel derivatives, potentially identifying more efficient, cost-effective, and sustainable chemical processes. researchgate.netrsc.org
The application of AI and ML will enable a more targeted and efficient exploration of the chemical space around this compound, accelerating the pace of discovery for new academic and therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 6,8-Dimethyl-4-hydroxycoumarin, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of coumarin derivatives typically involves the Pechmann condensation, where substituted phenols react with β-keto esters under acidic conditions. For 6,8-dimethyl substitution, pre-functionalization of the phenolic precursor (e.g., 2,4-dimethylresorcinol) may be required. Optimal yields (≥70%) are achieved using concentrated sulfuric acid as a catalyst at 60–80°C for 6–8 hours. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to remove unreacted starting materials. Reaction parameters such as temperature, acid strength, and solvent polarity must be tightly controlled to avoid side products like diastereomers or over-oxidized species .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : -NMR should show characteristic peaks for the 4-hydroxyl group (~δ 10–12 ppm) and methyl substituents (δ ~2.3–2.5 ppm for C-6 and C-8 methyl groups). -NMR confirms carbonyl (C=O) at ~δ 160–165 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (exact mass: 190.0630). Fragmentation patterns can distinguish positional isomers .
- FT-IR : Strong absorption bands for hydroxyl (3200–3500 cm) and lactone carbonyl (1700–1750 cm) groups .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood to minimize inhalation of dust .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Incompatible with strong oxidizers (e.g., peroxides) and must be segregated .
- Spill Management : Absorb spills with inert materials (diatomaceous earth) and decontaminate surfaces with ethanol. Dispose of waste via approved chemical disposal programs .
Advanced Research Questions
Q. How does this compound interact with enzymatic targets such as cytochrome P450 or kinases, and what experimental models are suitable for mechanistic studies?
- Methodological Answer : Coumarins often act as competitive inhibitors. For cytochrome P450 inhibition:
- In vitro assays : Use liver microsomes or recombinant enzymes (e.g., CYP3A4) with fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Monitor metabolite formation via HPLC or fluorescence quenching .
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-Glo™ assays. IC values can be calculated from dose-response curves .
- Molecular docking : Validate interactions using software like AutoDock Vina to simulate binding poses with catalytic residues .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
- Dose-response validation : Test across a broad concentration range (0.1–100 µM) to differentiate selective activity from nonspecific cytotoxicity .
- Purity verification : Re-evaluate compound purity via HPLC (>95%) and confirm absence of endotoxins or residual solvents .
- Cell line specificity : Compare effects across multiple cell lines (e.g., cancer vs. normal fibroblasts) to identify context-dependent activity .
Q. What methodologies are recommended for studying the fluorescent properties of this compound in biological systems?
- Methodological Answer :
- Fluorescence spectroscopy : Measure excitation/emission maxima (e.g., λ = 320 nm, λ = 400 nm) in buffered solutions (pH 7.4). Quenching studies with biomacromolecules (e.g., albumin) can assess binding affinity .
- Microscopy : Use confocal microscopy to localize the compound in live cells. Optimize loading concentrations (1–10 µM) to avoid cytotoxicity .
Q. What biosynthetic pathways produce this compound in natural sources, and how can isotopic labeling elucidate precursor utilization?
- Methodological Answer : In plants like Amborella, coumarins derive from the phenylpropanoid pathway via phenylalanine. Key steps:
- Isotopic tracing : Feed -labeled phenylalanine to plant cultures and track incorporation using LC-MS/MS .
- Enzyme inhibition : Use pathway-specific inhibitors (e.g., AOPP for phenylalanine ammonia-lyase) to block intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
